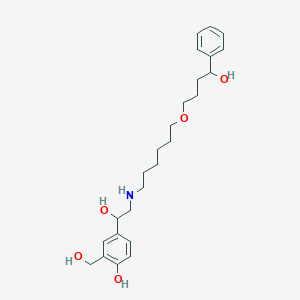

alpha-Hydroxysalmeterol

Description

Properties

IUPAC Name |

4-[1-hydroxy-2-[6-(4-hydroxy-4-phenylbutoxy)hexylamino]ethyl]-2-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO5/c27-19-22-17-21(12-13-24(22)29)25(30)18-26-14-6-1-2-7-15-31-16-8-11-23(28)20-9-4-3-5-10-20/h3-5,9-10,12-13,17,23,25-30H,1-2,6-8,11,14-16,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRMEHUQIPZHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00934492 | |

| Record name | 4-(1-Hydroxy-2-{[6-(4-hydroxy-4-phenylbutoxy)hexyl]amino}ethyl)-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152405-02-2 | |

| Record name | alpha-Hydroxysalmeterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152405022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Hydroxy-2-{[6-(4-hydroxy-4-phenylbutoxy)hexyl]amino}ethyl)-2-(hydroxymethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00934492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-HYDROXYSALMETEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN3K2MKQ9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Biotransformation and Metabolic Pathway Elucidation

Identification of Primary Metabolic Transformation

The principal metabolic transformation that salmeterol (B1361061) undergoes is aliphatic oxidation clinpgx.orgnih.govnih.govresearchgate.netnih.gov. This reaction specifically targets the long aliphatic side chain of the salmeterol molecule, resulting in the introduction of a hydroxyl group.

Aliphatic oxidation is a common metabolic reaction for many xenobiotics. In the case of salmeterol, this process occurs on the carbon atom alpha to the amino group in the side chain, leading to the formation of alpha-hydroxysalmeterol clinpgx.orgnih.gov. This hydroxylation reaction is a key step that significantly alters the physicochemical properties of the parent compound, preparing it for subsequent elimination from the body, which occurs predominantly via the feces nih.govresearchgate.net.

Cytochrome P450 Isoform Catalysis

The enzymatic catalysis of salmeterol's aliphatic oxidation is primarily mediated by the cytochrome P450 (P450) superfamily of enzymes, which are crucial for the metabolism of a vast number of drugs nih.govresearchgate.netdrugbank.com.

Extensive research has identified Cytochrome P450 3A4 (CYP3A4) as the predominant isoform responsible for the conversion of salmeterol to this compound clinpgx.orgnih.govnih.govresearchgate.netnih.govdrugbank.com. Studies using human liver microsomes have demonstrated that the formation of this metabolite is substantially inhibited by ketoconazole (B1673606), a selective inhibitor of CYP3A nih.gov.

Further evidence supporting the dominant role of CYP3A4 comes from correlation studies. The rates of this compound formation in microsomal samples from ten individual livers showed a strong positive correlation (r² = 0.94) with the metabolic rate of midazolam to 1'-hydroxymidazolam, a reaction known to be a specific marker of CYP3A activity clinpgx.orgnih.gov. Conversely, no significant correlation was found with the activities of other P450 isoforms clinpgx.orgnih.gov.

While CYP3A4 is the major contributor, the roles of other CYP3A subfamily members, such as CYP3A5 and CYP3A7, have been considered. Generally, CYP3A5 has shown an equal or reduced metabolic capability compared to CYP3A4 for various substrates nih.gov. CYP3A7, the major fetal P450 form, typically demonstrates significantly lower metabolic capability than CYP3A4 or CYP3A5 for most substrates nih.govresearchgate.net. Although not specifically detailed for salmeterol in the provided context, the general substrate preferences of these enzymes suggest that their contribution to this compound formation is likely much less significant than that of CYP3A4.

Investigations into the involvement of other P450 isoforms have revealed minor contributions from enzymes such as CYP2E1. In studies using selective chemical inhibitors, disulfiram (B1670777), which targets CYP2E1, caused a small but consistent decrease in the formation of this compound nih.gov. This suggests that while CYP3A4 is the primary catalyst, CYP2E1 may play a minor, secondary role in the metabolism of salmeterol. Other selective inhibitors for different CYP isoforms showed no significant effect on the drug's metabolism clinpgx.orgnih.gov.

In Vitro Biotransformation Study Models

The elucidation of the metabolic pathway of salmeterol has been heavily reliant on various in vitro models that simulate biological processes in a controlled laboratory setting.

Human Liver Microsomes : This is a primary model used for studying drug metabolism. Incubating [14C]Salmeterol with pooled human liver microsomes allows for the direct observation and quantification of metabolite formation nih.gov. These subcellular fractions are rich in P450 enzymes and provide a relevant environment for metabolic studies.

Recombinant P450 Systems : To confirm the specific role of CYP3A, studies have utilized insect cell microsomes that co-express human CYP3A and NADPH-P450 reductase clinpgx.orgnih.gov. These engineered systems were capable of metabolizing salmeterol to this compound, thereby confirming the direct catalytic role of the CYP3A enzyme in this specific biotransformation clinpgx.orgnih.gov.

Cell Culture Models : Models such as Calu-3 respiratory epithelial cells grown on an air-liquid interface are used to study the absorption and metabolism of inhaled drugs like salmeterol researchgate.net. These models help in understanding the biopharmaceutical processes in a lung-like environment.

Application of Human Liver Microsomal Systems for Metabolic Characterization

Human liver microsomes serve as a fundamental in vitro model for studying drug metabolism. In the case of salmeterol, incubations with pooled human liver microsomes have been instrumental in identifying the pathways of its metabolism. nih.gov Studies using radiolabeled ([14C]) salmeterol with a pool of human liver microsomes (N=19) have demonstrated the formation of this compound as the principal metabolite. nih.gov This experimental setup allows for the direct observation and quantification of the metabolic products formed by the complex enzyme machinery present in the human liver. nih.govpharmaron.com

Utilization of Recombinant Cytochrome P450 Enzyme Systems

To pinpoint the specific enzyme responsible for the formation of this compound, researchers have utilized recombinant cytochrome P450 enzyme systems. nih.gov Specifically, insect cell microsomes that were engineered to coexpress human CYP3A and NADPH-P450 reductase were shown to effectively metabolize salmeterol to this compound. nih.gov This finding provides definitive evidence that the CYP3A isoform is not only involved but is also capable of catalyzing this specific aliphatic oxidation reaction. nih.gov

Enzymatic Modulation and Inhibition Kinetics

Understanding how different substances can modulate the activity of the enzymes responsible for salmeterol metabolism is crucial for predicting potential drug-drug interactions.

Effects of Selective Cytochrome P450 Inhibitors on this compound Formation

The use of selective chemical inhibitors for various CYP450 isoforms has been a key strategy in elucidating the primary enzyme responsible for this compound formation. nih.gov

Ketoconazole : A potent and selective inhibitor of CYP3A, ketoconazole has been shown to substantially inhibit the metabolism of salmeterol to this compound in human liver microsomes. nih.gov A concentration of one micromolar ketoconazole was sufficient to cause this significant inhibition. nih.gov In vivo studies have further confirmed this interaction, where co-administration of salmeterol and ketoconazole resulted in a 16-fold increase in salmeterol plasma exposure. drugs.com

Disulfiram : This compound, primarily known as an inhibitor of CYP2E1, caused a small but consistent decrease in the formation of this compound. nih.gov This suggests a minor role, if any, for CYP2E1 in this metabolic pathway, or that the selectivity of disulfiram was not absolute under the experimental conditions. nih.gov

Other selective inhibitors for different CYP isoforms did not show any significant effect on the metabolism of salmeterol, further cementing the primary role of CYP3A. nih.gov

| Inhibitor | Target CYP Isoform | Effect on this compound Formation |

|---|---|---|

| Ketoconazole | CYP3A | Substantial inhibition nih.govdrugs.com |

| Disulfiram | CYP2E1 | Small, consistent decrease nih.gov |

| Other selective inhibitors | Various | No significant effect nih.gov |

Correlation of Metabolite Formation Rates with Established Cytochrome P450 Marker Substrate Metabolism

To further validate the role of CYP3A, studies have correlated the rate of this compound formation with the metabolism of known CYP3A marker substrates. nih.gov A strong correlation was observed between the rates of this compound formation and the rates of midazolam 1'-hydroxylation, a well-established marker of CYP3A activity, across ten individual human liver microsomal samples. nih.gov The correlation coefficient (r²) was found to be 0.94 (p < 0.001), indicating a very strong positive relationship. nih.gov Conversely, no significant correlation was found with the metabolism of other P450 marker substrates, providing further evidence that CYP3A is the predominant enzyme catalyzing the formation of this compound. nih.gov

Investigation of Inter-individual Variability in Metabolic Rates

Significant inter-individual variability in the rate of this compound formation has been observed. nih.gov In a study involving ten individual liver microsomal samples, there was an approximately 10-fold variation in the rates of metabolite formation. nih.gov This variability is likely due to genetic polymorphisms in the CYP3A4 gene, as well as other factors that can influence enzyme expression and activity. wada-ama.org The activity of CYP3A4 can vary among individuals, which can lead to differences in the pharmacokinetics of drugs that are substrates for this enzyme. wada-ama.org

| Parameter | Observation | Potential Cause |

|---|---|---|

| Variation in Formation Rate | Approximately 10-fold in 10 individual liver microsomal samples nih.gov | Genetic polymorphisms in CYP3A4, varying enzyme expression and activity wada-ama.org |

Comparative Species Differences in Biotransformation Processes

While detailed direct comparative studies on this compound formation across different species are not extensively documented in the provided context, the principles of drug metabolism suggest that species differences in CYP enzyme expression and activity are common. bioivt.com The selection of appropriate animal models for nonclinical toxicology studies heavily relies on understanding these metabolic differences to ensure the relevance of the findings to human safety. bioivt.com For instance, the metabolic profile of a compound in species like rats, dogs, and non-human primates is often compared to the human profile to identify the most suitable model. bioivt.com Given that CYP3A4 is the primary enzyme in humans, species selected for preclinical studies of salmeterol would ideally have a comparable CYP3A-mediated metabolic pathway.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of α-hydroxysalmeterol, providing the necessary separation from its parent drug, salmeterol (B1361061), and other endogenous components in biological samples.

Ultra-High-Performance Liquid Chromatography (UHPLC) in Metabolite Profiling

Ultra-high-performance liquid chromatography (UHPLC) has emerged as a powerful tool for the rapid and efficient analysis of α-hydroxysalmeterol. By utilizing columns with sub-2 µm particle sizes, UHPLC systems generate higher resolution, increased sensitivity, and faster analysis times compared to traditional high-performance liquid chromatography (HPLC).

In the context of metabolite profiling, UHPLC is often coupled with high-resolution mass spectrometry. For instance, a UHPLC-quadrupole time-of-flight mass spectrometry (QTOF-MS) method has been developed and validated for the simultaneous quantification of salmeterol, α-hydroxysalmeterol, and fluticasone (B1203827) propionate (B1217596) in human urine and plasma. nih.govresearchgate.netscilit.com This method employs a C18 column for the separation of the analytes. nih.govresearchgate.net Pharmacokinetic studies have also utilized UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) to investigate the plasma and urine concentrations of salmeterol and α-hydroxysalmeterol following inhalation. nih.govbohrium.comnationalboardinstitute.comuio.noresearchgate.net These studies are critical for understanding the metabolic fate of salmeterol and for establishing appropriate detection windows in doping control. nih.govbohrium.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Enhanced Detection Methods

While UHPLC offers significant advantages, HPLC remains a robust and widely used technique for the analysis of α-hydroxysalmeterol, particularly when paired with highly sensitive and selective detectors. A notable application is the use of chiral HPLC to resolve the enantiomers of both salmeterol and α-hydroxysalmeterol. nih.gov One such method utilizes a cellobiohydrolase-based chiral stationary phase to achieve this separation. mdpi.com

For enhanced detection, HPLC systems can be coupled with electrochemical detectors or fluorescence detectors. A rapid and sensitive chiral HPLC assay with electrochemical detection has been described for the simultaneous determination of salmeterol and its primary human metabolite, α-hydroxysalmeterol. nih.gov Furthermore, HPLC coupled with fluorescence detection, following a derivatization step, has been developed for the simultaneous determination of salmeterol and fluticasone propionate, demonstrating the versatility of HPLC in analyzing related compounds. scilit.com The coupling of HPLC with tandem mass spectrometry (MS/MS) is a particularly powerful combination, offering high selectivity and sensitivity for the quantification of drugs and their metabolites in biological fluids. researchgate.net

Mass Spectrometric Detection Strategies

Mass spectrometry is an indispensable tool for the definitive identification and quantification of α-hydroxysalmeterol, providing a high degree of sensitivity and specificity.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) for Comprehensive Analysis

Quadrupole time-of-flight mass spectrometry (QTOF-MS) is a high-resolution mass spectrometry (HRMS) technique that provides accurate mass measurements, enabling the confident identification of analytes. A UHPLC-QTOF-MS method has been successfully developed and validated for the simultaneous quantification of salmeterol and α-hydroxysalmeterol in biological matrices for doping control purposes. nih.govresearchgate.netscilit.comglobalauthorid.com This approach allows for full-scan data acquisition, which can be retrospectively analyzed for the presence of other compounds of interest.

Tandem Mass Spectrometry (MS/MS) for Sensitive Quantification

Tandem mass spectrometry (MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in complex mixtures. This technique involves the selection of a specific precursor ion, its fragmentation, and the detection of one or more product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and enhances sensitivity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the quantification of α-hydroxysalmeterol in urine samples. researchgate.net These methods are crucial in anti-doping analysis, where low detection limits are required. unil.ch Pharmacokinetic studies investigating the concentrations of salmeterol and α-hydroxysalmeterol after therapeutic and supratherapeutic doses have relied on UHPLC-MS/MS for accurate quantification. nih.govbohrium.comnationalboardinstitute.comuio.noresearchgate.net

The following table summarizes the validation parameters of a reported UHPLC-QTOF-MS method for the quantification of α-hydroxysalmeterol in urine and plasma. nih.govresearchgate.net

| Parameter | Urine | Plasma |

| Linear Range | 1.00 - 20.0 ng/mL | Not specified for α-hydroxysalmeterol |

| Limit of Quantification (LOQ) | 1.0 ng/mL | Not specified for α-hydroxysalmeterol |

Electrospray Ionization (ESI) Principles in Metabolite Analysis

Electrospray ionization (ESI) is a soft ionization technique that is commonly used to interface liquid chromatography with mass spectrometry. nih.govsemanticscholar.org It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, making it ideal for the analysis of thermally labile molecules like drug metabolites. semanticscholar.org In the analysis of α-hydroxysalmeterol, ESI is typically operated in positive ion mode. nih.govresearchgate.net The principle involves applying a high voltage to a liquid stream, which generates a fine spray of charged droplets. nih.govsemanticscholar.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions that can be directed into the mass spectrometer for analysis. semanticscholar.org The efficiency of the ESI process can be influenced by the properties of the analyte and the solvent composition. semanticscholar.org For comprehensive analysis of organic aerosols, extractive electrospray ionization (EESI) has also been developed, which allows for online, near-molecular measurements. copernicus.org

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Metabolite Detection

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a robust technique for the detection of α-hydroxysalmeterol, particularly in complex biological matrices like urine. Due to the low volatility of α-hydroxysalmeterol, chemical derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.

A common approach involves a two-step derivatization process. nih.gov The first step is the formation of cyclic methylboronate derivatives, followed by a second derivatization with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to create trimethylsilyl (B98337) (TMS) derivatives. nih.gov This dual derivatization ensures that all active hydrogens on the molecule are replaced, enhancing its volatility and chromatographic performance. nih.gov The resulting TMS-derivatized α-hydroxysalmeterol can then be effectively separated and detected by the GC-MS system. nih.govdshs-koeln.de The mass spectrometer identifies the compound based on its unique mass spectrum and fragmentation patterns. For instance, the tetra-TMS derivative of salmeterol and the penta-TMS derivative of its acidic metabolite exhibit characteristic fragment ions that allow for unambiguous identification. dshs-koeln.de The limits of detection for such GC-MS procedures can range from 0.5 to 5 ng/mL. nih.gov

Sample Preparation Protocols for Biological Matrices in Research Settings

Effective sample preparation is paramount to isolate α-hydroxysalmeterol from interfering endogenous substances in biological matrices such as urine and plasma, ensuring accurate and reliable quantification. slideshare.netresearchgate.net The choice of protocol depends on the complexity of the matrix and the concentration of the analyte. slideshare.net

Enzymatic Hydrolysis Procedures for Conjugated Metabolites

In humans, α-hydroxysalmeterol is extensively metabolized and excreted in urine, largely as glucuronide and sulfate (B86663) conjugates. dshs-koeln.dehilarispublisher.com To quantify the total concentration of the metabolite, these conjugated forms must first be cleaved through enzymatic hydrolysis. This procedure typically involves incubating the biological sample (e.g., urine) with a crude enzyme mixture from Helix pomatia, which contains both β-glucuronidase and arylsulfatase. dshs-koeln.dehilarispublisher.com The hydrolysis is generally performed in an acetate (B1210297) buffer at a pH of 5.2 to ensure optimal enzyme activity. dshs-koeln.de This step deconjugates the metabolites, releasing free α-hydroxysalmeterol for subsequent extraction and analysis. dshs-koeln.dehilarispublisher.com

Liquid-Liquid Extraction (LLE) Methodologies for Analyte Isolation

Following enzymatic hydrolysis, Liquid-Liquid Extraction (LLE) is a widely used method to isolate the now unconjugated α-hydroxysalmeterol from the aqueous biological matrix. researchgate.netnih.gov This technique relies on the differential solubility of the analyte between two immiscible liquid phases—typically an aqueous sample and an organic solvent. researchgate.netnih.gov For α-hydroxysalmeterol and its parent compound, the sample's pH is adjusted to an alkaline value, often around pH 9.5, to ensure the analytes are in their non-ionized, more organic-soluble form. researchgate.netnih.gov A mixture of organic solvents is then used for the extraction. researchgate.netnih.gov

Table 1: Example of a Liquid-Liquid Extraction Protocol for α-Hydroxysalmeterol

| Parameter | Condition | Source(s) |

| Sample Matrix | Urine (post-hydrolysis) | researchgate.net, nih.gov |

| pH Adjustment | pH 9.5 | researchgate.net, nih.gov |

| Extraction Solvent | Diethyl ether / Isopropanol | researchgate.net, nih.gov |

| Solvent Ratio (v/v) | 5:1 | researchgate.net, nih.gov |

Solid Phase Extraction (SPE) Techniques for Sample Enrichment

Solid Phase Extraction (SPE) is another powerful technique for cleaning up and concentrating α-hydroxysalmeterol from biological samples. nih.govnih.gov This method involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities are washed away. mdpi.comslideshare.net The purified analyte is then eluted with a small volume of an appropriate solvent. mdpi.com

For α-hydroxysalmeterol, reversed-phase SPE cartridges, such as those with C18 packing material, are commonly employed. nih.gov A more advanced and highly selective approach is Molecularly Imprinted Solid Phase Extraction (MISPE). mdpi.com This technique uses a polymer synthesized with a template molecule (in this case, salmeterol), creating specific recognition sites that have a high affinity for the target analyte and its structurally similar metabolites like α-hydroxysalmeterol. mdpi.com This high selectivity results in cleaner extracts and higher recovery rates compared to traditional SPE methods. mdpi.com

Method Validation Parameters in Metabolite Quantification Research

To ensure the reliability and accuracy of quantitative results, analytical methods for α-hydroxysalmeterol must be thoroughly validated. pharmatutor.orgchromatographytoday.com Validation assesses several key performance characteristics of the assay. pharmatutor.orgchromatographytoday.com

Determination of Linearity and Calibration Ranges in Research Matrices

A critical validation parameter is linearity, which demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. ijpsm.com This is established by analyzing a series of calibration standards prepared in the same biological matrix as the unknown samples (e.g., urine or plasma). nih.govresearchgate.net The concentration range is chosen to encompass the expected levels of α-hydroxysalmeterol in the study samples. researchgate.netnih.gov The results are used to construct a calibration curve by plotting the instrument response against the known concentrations of the analyte. ijpsm.com The method is considered linear if the correlation coefficient (r²) is close to 1.0. ijpsm.comresearchgate.net

Table 2: Reported Linearity and Calibration Ranges for α-Hydroxysalmeterol

| Analytical Method | Biological Matrix | Linearity Range | Source(s) |

| UHPLC-QTOF-MS | Urine | 1.00 - 20.0 ng/mL | nih.gov, researchgate.net |

| HPLC-Electrochemical Detection | In vitro metabolism study | 0.1 - 4.0 µM | nih.gov |

| LC-MS/MS (indirectly, post-hydrolysis) | Urine | 0.5 - 50 ng/mL | researchgate.net, nih.gov |

Assessment of Limits of Detection (LOD) and Quantification (LOQ) for Metabolite Analysis

The limits of detection (LOD) and quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For alpha-hydroxysalmeterol, various sophisticated analytical techniques, primarily centered around liquid chromatography coupled with mass spectrometry (LC-MS), have been developed and validated to achieve low detection and quantification limits in biological matrices.

One such validated method utilized liquid chromatography-mass spectrometry (LC-MS) for the determination of this compound in human urine. In this study, the LOD was established at 0.50 ng/mL, while the LOQ was determined to be 1.00 ng/mL. nih.govwada-ama.org These limits are essential for accurately measuring the low concentrations of the metabolite typically found in urine following therapeutic administration of salmeterol.

Another approach, a rapid and sensitive chiral high-performance liquid chromatographic (HPLC) assay, has been developed for the simultaneous determination of salmeterol and its enantiomeric this compound metabolites. nih.gov While this study did not explicitly report LOD and LOQ values, it established a linear range for the quantification of this compound enantiomers from 0.1 to 4.0 µM, indicating the method's sensitivity for quantifying the metabolite within this concentration range. nih.govresearchgate.net

The table below summarizes the reported limits of detection and quantification for this compound using different analytical methodologies.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Human Urine | 0.50 ng/mL nih.govwada-ama.org | 1.00 ng/mL nih.govwada-ama.org | Not Reported |

| Chiral High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection | Not Specified | Not Reported | Not Reported | 0.1 - 4.0 µM nih.govresearchgate.net |

This table is interactive. Users can sort and filter the data as needed.

Application of Analytical Methods in In Vitro Metabolism Studies

Analytical methodologies are indispensable tools for investigating the metabolic pathways of xenobiotics in controlled laboratory settings. In vitro metabolism studies, primarily using human liver microsomes, have been instrumental in elucidating the formation of this compound from its parent compound, salmeterol. These studies rely on sensitive and specific analytical methods to detect and quantify the metabolite, thereby providing insights into the enzymes responsible for its formation.

Research has demonstrated that the aliphatic oxidation of salmeterol to this compound is a significant metabolic pathway in humans. nih.goveuropa.eu In vitro studies utilizing human liver microsomes have been pivotal in identifying the specific cytochrome P450 (CYP) isoenzyme responsible for this transformation. By incubating radiolabeled salmeterol with human liver microsomes in the presence and absence of selective chemical inhibitors, it was determined that ketoconazole (B1673606), a potent inhibitor of CYP3A, substantially inhibited the formation of this compound. nih.gov This finding strongly indicated that CYP3A is the primary enzyme catalyzing this metabolic reaction. nih.govpharmgkb.org Further confirmation was obtained using insect cell microsomes co-expressing human CYP3A4 and NADPH-P450 reductase, which were capable of metabolizing salmeterol to its alpha-hydroxy metabolite. nih.gov

A rapid and sensitive chiral HPLC assay was specifically applied to an in vitro study of human hepatic metabolism. nih.gov This method allowed for the simultaneous determination of both salmeterol and this compound enantiomers. The study, which utilized human liver microsomes, revealed that the microsomal metabolism of salmeterol to this compound is not stereoselective. nih.govresearchgate.netmdpi.com

The general experimental setup for such in vitro metabolism studies involves the incubation of the substrate (salmeterol) with a source of metabolic enzymes (e.g., human liver microsomes) and necessary cofactors (e.g., an NADPH-generating system) in a buffered solution at a physiological temperature. The reaction is typically stopped at various time points, and the samples are then processed and analyzed using a validated analytical method, such as LC-MS/MS or chiral HPLC, to quantify the amount of this compound formed.

The table below outlines the key components and findings of representative in vitro metabolism studies focused on this compound.

| In Vitro System | Analytical Method | Key Findings |

| Human Liver Microsomes | Chiral HPLC with Electrochemical Detection | Metabolism of salmeterol to this compound is not stereoselective. nih.govresearchgate.netmdpi.com |

| Human Liver Microsomes, Recombinant Human CYP3A4 | Radiolabeling and HPLC | The formation of this compound is catalyzed predominantly by CYP3A. nih.govpharmgkb.org |

This table is interactive. Users can sort and filter the data as needed.

Alpha Hydroxysalmeterol As a Research Biomarker

Comparative Excretion Patterns and Concentrations Relative to the Parent Compound

Research has consistently demonstrated that alpha-hydroxysalmeterol is excreted in urine at significantly higher concentrations than its parent compound, salmeterol (B1361061). wada-ama.orgresearchgate.net Salmeterol undergoes extensive metabolism, primarily through hydroxylation by the cytochrome P450 isoform 3A4 (CYP3A4), to form this compound. drugbank.comnih.govfda.gov This extensive metabolism results in low levels of unchanged salmeterol being excreted. drugbank.comnih.gov

Studies investigating the pharmacokinetics of inhaled salmeterol have provided detailed insights into the comparative excretion of the parent drug and its metabolite. For instance, after single or repeated doses of inhaled salmeterol, the maximum urinary concentrations of this compound are consistently found to be several-fold higher than those of salmeterol. ku.dknih.govbohrium.com One study reported that after supratherapeutic and therapeutic doses, the maximum urine concentrations of this compound were approximately 2.7 to 2.9 times higher than those of salmeterol. ku.dknih.gov

Following administration of a radiolabeled dose of salmeterol, approximately 57.4% of the radioactivity is recovered in the feces and 23% in the urine, with less than 5% of the dose excreted as unchanged salmeterol in the urine. drugbank.comnih.gov The majority of the excreted dose is recovered between 24 and 72 hours after administration. drugbank.comnih.gov This highlights the predominance of this compound in urinary excretion profiles.

Table 1: Maximum Urine Concentrations of Salmeterol and this compound

| Dosage | Maximum Salmeterol Concentration (ng/mL) | Maximum this compound Concentration (ng/mL) |

| 400 μg (single dose) | 4.0 ± 1.6 | 11.6 ± 6.1 |

| 200 μg (single dose) | 2.1 ± 1.5 | 5.7 ± 4.6 |

| 200 μg (7 consecutive days) | 2.2 ± 1.1 | 6.5 ± 2.6 |

| Data from a study in exercising endurance-trained men. Concentrations are mean ± SD and unadjusted for specific gravity. ku.dknih.govbohrium.com |

Enhanced Detectability in Biological Samples for Research Applications

The higher concentrations of this compound in biological fluids, particularly urine, make it a more readily detectable biomarker compared to the parent drug. wada-ama.orgresearchgate.net Following therapeutic inhalation of salmeterol, plasma concentrations of the parent drug are often very low or even undetectable. nih.gov Similarly, urinary concentrations of salmeterol can be near or below the limit of quantification of many analytical methods. researchgate.net

The enhanced detectability of this compound is a significant advantage in research settings. It allows for a more reliable and robust quantification of salmeterol use, which is particularly important in pharmacokinetic studies and for anti-doping purposes. wada-ama.orgclinicaltrials.gov The detection window for salmeterol in urine is relatively short, estimated to be around 8 to 12 hours, whereas the higher concentrations of its metabolite potentially offer a longer window of detection. wada-ama.org This makes this compound a more suitable biomarker for monitoring compliance and detecting potential misuse. clinicaltrials.govresearchgate.net

Development and Validation of Metabolite-Based Biomarker Assays for Pharmacokinetic Research

The recognition of this compound as a key biomarker has driven the development and validation of sensitive and specific analytical methods for its quantification in biological matrices. wada-ama.orgnih.gov These assays are crucial for conducting detailed pharmacokinetic research. nih.gov

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a commonly employed technique for the simultaneous determination of salmeterol and this compound in urine and plasma. nih.govresearchgate.net The validation of these methods involves establishing key parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision to ensure the reliability of the data. researchgate.netwada-ama.orgcancer.gov

For instance, one validated UHPLC-QTOF-MS method reported a linear range for this compound in urine from 1.00 ng/mL to 20.0 ng/mL, with an LOQ of 1.00 ng/mL. researchgate.netwada-ama.org The development of such robust analytical methods is a prerequisite for the successful use of this compound as a biomarker in pharmacokinetic modeling and clinical studies. nih.gov

Considerations for Monitoring Salmeterol Metabolic Status in Research Cohorts

When using this compound as a biomarker to monitor salmeterol metabolic status in research cohorts, several factors need to be considered. nih.gov The metabolic ratio of this compound to salmeterol can provide insights into the activity of the CYP3A4 enzyme, which is responsible for its metabolism. drugbank.comnih.govfda.gov

In research cohorts, it is important to account for potential inter-individual variability in metabolism. nih.gov Factors such as genetics, co-administered medications that can inhibit or induce CYP3A4, and hepatic function can all influence the rate and extent of salmeterol metabolism. nih.govresearchgate.net For example, patients with hepatic impairment may exhibit reduced metabolism, leading to an accumulation of salmeterol. nih.govresearchgate.net

In the context of anti-doping research, monitoring both salmeterol and this compound is considered superior to monitoring salmeterol alone for discriminating between therapeutic and supratherapeutic use. ku.dknih.gov Establishing a combined threshold for both compounds has been proposed to improve the sensitivity of detection for prohibited use. ku.dknih.govresearchgate.net

Research into Factors Influencing Metabolite Excretion in Experimental Models

Experimental models, both in vitro and in vivo, are utilized to investigate the factors that can influence the excretion of this compound. In vitro studies using human liver microsomes have been instrumental in confirming the primary role of CYP3A4 in the aliphatic oxidation of salmeterol to its alpha-hydroxy metabolite. fda.goveuropa.euuu.nl These models allow for the investigation of potential drug-drug interactions by assessing the inhibitory or inductive effects of other compounds on CYP3A4 activity. tandfonline.com

In vivo studies in humans, often involving controlled administration of salmeterol to healthy volunteers or specific patient populations, provide crucial data on the real-world pharmacokinetics and excretion patterns. bohrium.comresearchgate.net For example, studies in endurance-trained individuals have been conducted to understand the pharmacokinetics under conditions that mimic athletic activity. ku.dknih.govbohrium.com These studies help to establish reference ranges and potential thresholds for anti-doping applications. wada-ama.org Furthermore, research has explored how factors such as exercise can influence the excretion of salmeterol and its metabolites. bohrium.com

Synthetic Chemistry and Chemical Characterization for Research Standards

General Principles of Directed Hydroxylation Reactions in Salmeterol (B1361061) Analogue Synthesis

The introduction of a hydroxyl group at a specific position within a molecule, known as directed hydroxylation, is a key strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a drug. nih.gov In the context of salmeterol and its analogues, this modification can influence receptor binding, metabolism, and duration of action.

Hydroxyl groups are crucial functional groups in many pharmaceutical compounds, contributing to hydrogen bonding interactions with biological targets, which can enhance potency and selectivity. nih.gov Furthermore, they can serve as metabolic sites or be derivatized to create prodrugs with improved properties. nih.gov

The synthesis of salmeterol analogues has involved various strategies. For instance, a series of saligenin alkoxyalkylphenylsulfonamide β2-adrenoceptor agonists were synthesized by reacting a protected saligenin oxazolidinone with alkynyloxyalkyl bromides, followed by a Sonogashira reaction, hydrogenation, and deprotection. researchgate.net The position of substituents, such as sulfonamide groups, has been shown to significantly impact the potency of these analogues. researchgate.net

Late-stage functionalization, the introduction of functional groups into a complex molecule at a late step in the synthesis, is a powerful tool for creating analogues. nih.gov This approach avoids the need for de novo synthesis of each analogue. For example, palladium-catalyzed C-H oxygenation has been used for the expedient synthesis of oxygen-containing heterocycles and for late-stage drug modification. nih.gov

While the specific directed chemical synthesis of α-hydroxysalmeterol is not extensively detailed in the provided search results, the general principles of organic synthesis suggest that it would likely involve the protection of reactive functional groups on a salmeterol precursor, followed by a regioselective hydroxylation of the α-carbon of the alkyl side chain. This could potentially be achieved through various modern synthetic methods, including enzymatic or chemo-catalytic C-H activation/hydroxylation reactions.

Methodologies for In Vitro Synthesis of Alpha-Hydroxysalmeterol for Research Standards

For research standards, the in vitro synthesis of α-hydroxysalmeterol is primarily achieved through metabolic generation using human liver microsomes. This method mimics the physiological process of salmeterol metabolism in the human body.

The primary enzyme system responsible for the formation of α-hydroxysalmeterol from salmeterol is the cytochrome P450 (CYP) isoform 3A4 (CYP3A4). pharmgkb.orgpharmgkb.org Studies have demonstrated that in human liver microsomes, the aliphatic oxidation of salmeterol to its α-hydroxy metabolite is predominantly catalyzed by CYP3A. pharmgkb.org The involvement of CYP3A4 is confirmed by inhibition studies where ketoconazole (B1673606), a potent and specific inhibitor of CYP3A4, completely blocks the formation of α-hydroxysalmeterol. pharmgkb.org

A typical in vitro synthesis protocol would involve the following components:

Human Liver Microsomes: These are subcellular fractions of the liver that are rich in CYP enzymes.

Salmeterol: The substrate for the enzymatic reaction.

NADPH-generating system: Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) is a necessary cofactor for CYP enzyme activity.

Buffer solution: To maintain an optimal pH for the enzymatic reaction.

The reaction mixture is incubated at 37°C, and the formation of α-hydroxysalmeterol is monitored over time. The rate of formation can vary between microsomal samples from different individuals, reflecting inter-individual variability in CYP3A4 activity. pharmgkb.org The identity of the synthesized α-hydroxysalmeterol is confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Table 1: Key Components for In Vitro Synthesis of α-Hydroxysalmeterol

| Component | Function |

| Salmeterol | Substrate |

| Human Liver Microsomes | Source of CYP3A4 enzyme |

| NADPH-generating system | Cofactor for CYP450 enzymes |

| Buffer (e.g., phosphate buffer) | Maintains optimal pH |

| Magnesium Chloride (MgCl2) | Often included to support enzyme activity |

This interactive table summarizes the essential components for the in vitro synthesis of α-hydroxysalmeterol.

Chemical Derivatization Strategies for Analytical Enhancement in Research Assays

Chemical derivatization is a technique used in analytical chemistry to modify a compound to produce a new compound with properties that are better suited for a particular analytical method. In the context of α-hydroxysalmeterol, derivatization can be employed to enhance its detection and quantification in various research assays, particularly in chromatographic and mass spectrometric methods.

The goals of derivatizing α-hydroxysalmeterol for analytical purposes include:

Increasing Volatility: For analysis by gas chromatography (GC), derivatization can make the polar α-hydroxysalmeterol molecule more volatile.

Improving Ionization Efficiency: For mass spectrometry (MS), derivatization can enhance the ionization of the molecule, leading to a stronger signal and better sensitivity.

Enhancing Chromatographic Separation: Derivatization can alter the polarity and size of the molecule, which can improve its separation from other components in a complex mixture during liquid chromatography (LC).

Introducing a Chromophore or Fluorophore: For UV-Vis or fluorescence detection, a derivatizing agent that introduces a light-absorbing or fluorescent tag can be used to improve detection limits.

While specific derivatization strategies for α-hydroxysalmeterol are not explicitly detailed in the provided search results, common derivatization reactions for hydroxyl and amine groups, both present in α-hydroxysalmeterol, include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. This increases volatility for GC analysis.

Acylation: Reagents such as acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) can be used to acylate the hydroxyl and amine groups. This can improve chromatographic properties and introduce fluorine atoms for electron capture detection in GC.

Alkylation: Derivatization with alkylating agents can also be used to modify the functional groups.

The choice of derivatization reagent and reaction conditions would depend on the specific analytical method being used and the matrix in which α-hydroxysalmeterol is being analyzed.

Table 2: Potential Derivatization Strategies for α-Hydroxysalmeterol

| Derivatization Method | Reagent Example | Purpose |

| Silylation | BSTFA, MSTFA | Increase volatility for GC-MS |

| Acylation | Acetic Anhydride, TFAA | Improve chromatographic properties, enhance detection |

| Alkylation | Alkyl Halides | Modify polarity for LC separation |

This interactive table outlines potential chemical derivatization strategies to enhance the analytical detection of α-hydroxysalmeterol.

Q & A

Q. What are the primary metabolic pathways of salmeterol leading to alpha-hydroxysalmeterol, and which enzymes are involved?

this compound is the major metabolite of salmeterol formed via aliphatic oxidation catalyzed by the cytochrome P450 enzyme CYP3A in human liver microsomes. Experimental confirmation involves in vitro microsomal assays with selective CYP3A inhibitors (e.g., ketoconazole) or recombinant CYP3A isoforms to isolate enzymatic activity. Kinetic parameters (e.g., Vmax, Km) should be derived using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite quantification .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Due to low urinary concentrations (median 2.9 ng/mL for this compound vs. 0.38 ng/mL for salmeterol ), LC-MS/MS is the gold standard. Key steps include:

- Sample preparation : Solid-phase extraction (SPE) to enhance sensitivity.

- Chromatography : Reverse-phase C18 columns with gradient elution.

- Mass detection : Electrospray ionization (ESI) in positive ion mode, monitoring transitions specific to this compound (e.g., m/z 456 → 294). Validate methods using parameters like limit of detection (LOD), recovery rates, and inter-day precision .

Q. How should researchers design pharmacokinetic studies to assess this compound formation in humans?

Use controlled crossover studies with standardized dosing (e.g., 100 µg inhaled salmeterol via dry powder inhaler). Collect serial blood/urine samples over 24–48 hours. Key parameters:

- AUC (area under the curve) for metabolite exposure.

- Tmax (time to peak concentration).

- Metabolic ratio (this compound/salmeterol) to evaluate inter-individual variability .

Q. What in vitro models are suitable for studying this compound metabolism?

Human liver microsomes (HLMs) or hepatocytes are preferred. Protocols:

Q. How can inter-laboratory variability in this compound quantification be minimized?

Standardize protocols using:

- Reference materials : Certified this compound standards.

- Quality controls : Spiked samples at low/medium/high concentrations.

- Cross-validation : Harmonize LC-MS/MS parameters (e.g., ionization settings, collision energies) across labs .

Advanced Research Questions

Q. How does exercise influence the pharmacokinetics of this compound in athletes?

Conduct pharmacodynamic studies in endurance-trained subjects under resting vs. post-exercise conditions. Measure:

- Plasma clearance : Enhanced blood flow during exercise may accelerate metabolite elimination.

- Urinary excretion : Exercise-induced changes in renal filtration alter detection windows. Hostrup et al. (2021) reported post-exercise urinary this compound concentrations 1.5-fold higher than resting levels, suggesting exercise impacts metabolic disposition .

Q. What mechanisms explain contradictory data on CYP3A’s role in this compound formation across populations?

Polymorphisms in CYP3A5 (e.g., CYP3A5 expressers vs. non-expressers) cause variability. Resolve contradictions by:

Q. How can researchers differentiate this compound from isomeric metabolites in complex matrices?

Employ high-resolution mass spectrometry (HRMS) with:

- MS/MS fragmentation : Compare diagnostic ions (e.g., m/z 294 for this compound vs. m/z 280 for beta-hydroxylated isomers).

- Ion mobility spectrometry : Separate isomers based on collision cross-section (CCS) differences .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies?

Use nonlinear mixed-effects modeling (NONMEM) to account for:

- Between-subject variability : Covariates like age, CYP3A genotype.

- Temporal changes : Time-dependent enzyme induction/inhibition. Report results with 95% confidence intervals and visual predictive checks .

Q. How do drug-drug interactions (DDIs) affect this compound exposure?

Design DDI studies co-administering salmeterol with CYP3A inhibitors (e.g., clarithromycin) or inducers (e.g., rifampicin). Key endpoints:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.